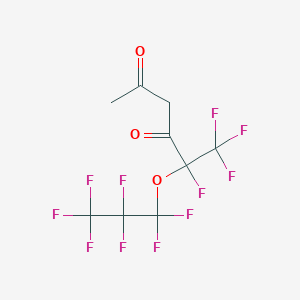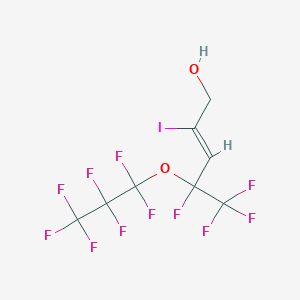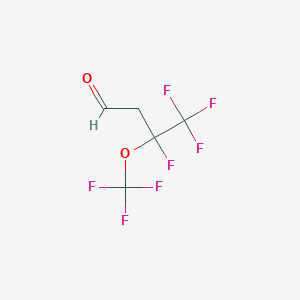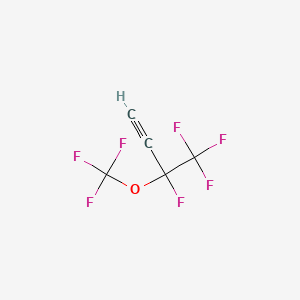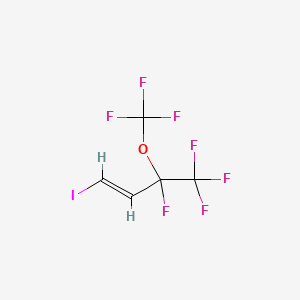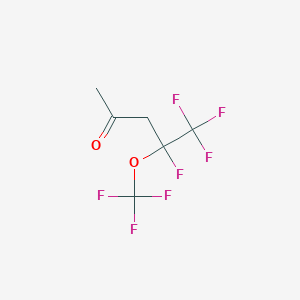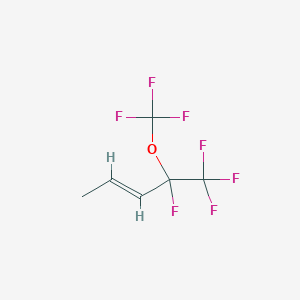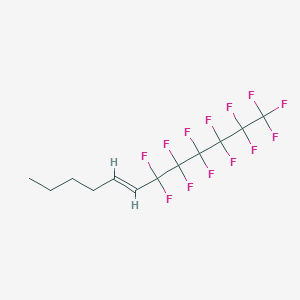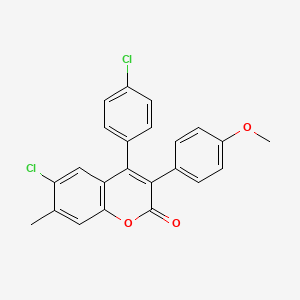
6-Chloro-4-(4-chlorophenyl)-3-(4-methoxyphenyl)-7-methylchromen-2-one
説明
6-Chloro-4-(4-chlorophenyl)-3-(4-methoxyphenyl)-7-methylchromen-2-one is a synthetic compound that belongs to the class of flavonoids. It is also known as flavone derivative and has gained attention due to its potential therapeutic properties.
作用機序
The mechanism of action of 6-Chloro-4-(4-chlorophenyl)-3-(4-methoxyphenyl)-7-methylchromen-2-one is not fully understood. However, it has been proposed that it exerts its therapeutic effects by modulating various signaling pathways. It can inhibit the activity of NF-κB, a transcription factor that regulates inflammation and cell survival. It can also activate the Nrf2-ARE signaling pathway, which plays a role in antioxidant defense. Additionally, it can modulate the activity of various enzymes, such as COX-2 and MMPs, which are involved in inflammation and cancer progression.
Biochemical and physiological effects:
Studies have shown that this compound can modulate various biochemical and physiological processes. It can reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activity of COX-2, an enzyme that produces prostaglandins involved in inflammation. It can also increase the activity of antioxidant enzymes, such as SOD and CAT, and reduce oxidative stress. Furthermore, it can induce apoptosis in cancer cells and inhibit tumor growth.
実験室実験の利点と制限
The advantages of using 6-Chloro-4-(4-chlorophenyl)-3-(4-methoxyphenyl)-7-methylchromen-2-one in lab experiments include its potential therapeutic properties, its ability to modulate various signaling pathways, and its relatively low toxicity. However, its limitations include its low solubility in water, which can affect its bioavailability, and its limited stability under certain conditions.
将来の方向性
There are several future directions for research on 6-Chloro-4-(4-chlorophenyl)-3-(4-methoxyphenyl)-7-methylchromen-2-one. These include:
1. Further studies on its mechanism of action and its ability to modulate various signaling pathways.
2. Studies on its potential use as a therapeutic agent for various diseases, such as cancer, inflammation, and neurodegenerative disorders.
3. Development of novel synthesis methods to improve the yield and purity of the product.
4. Studies on its pharmacokinetics and pharmacodynamics to determine its optimal dosage and administration route.
5. Investigation of its potential side effects and toxicity in animal models.
6. Studies on its ability to cross the blood-brain barrier and its potential use in treating neurological disorders.
7. Development of novel formulations to improve its solubility and bioavailability.
In conclusion, this compound is a synthetic compound with potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer activities. Further research is needed to fully understand its mechanism of action and its potential use as a therapeutic agent.
科学的研究の応用
6-Chloro-4-(4-chlorophenyl)-3-(4-methoxyphenyl)-7-methylchromen-2-one has been studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer activities. Studies have also shown that it can inhibit the growth of cancer cells and induce apoptosis. Furthermore, it has been found to have neuroprotective effects and can improve cognitive function.
特性
IUPAC Name |
6-chloro-4-(4-chlorophenyl)-3-(4-methoxyphenyl)-7-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2O3/c1-13-11-20-18(12-19(13)25)21(14-3-7-16(24)8-4-14)22(23(26)28-20)15-5-9-17(27-2)10-6-15/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDPZHKNCZFETE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






